Selodenoson - 110299-05-3

Selodenoson

Catalog Number: EVT-282535
CAS Number: 110299-05-3
Molecular Formula: C17H24N6O4
Molecular Weight: 376.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selodenoson is a purine nucleoside.
Selodenoson is under investigation in clinical trial NCT00040001 (Safety and Efficacy Study of an A1-adenosine Receptor Agonist to Slow Heart Rate in Atrial Fibrillation).
Overview

Selodenoson is a small molecule currently under investigation as a potential therapeutic agent, particularly for its role as an agonist of the A1-adenosine receptor. Its development is part of a broader effort to explore adenosine signaling pathways in various clinical contexts, including cardiovascular conditions such as atrial fibrillation. The drug is being studied for its ability to modulate heart rate and has shown promise in early clinical trials .

Source and Classification

Selodenoson is classified as an investigational drug, specifically targeting the A1-adenosine receptor, which is a member of the G protein-coupled receptor family. This receptor type plays a crucial role in numerous physiological processes, including cardiac function and neurotransmission. The DrugBank accession number for Selodenoson is DB16325, indicating its status in drug development databases .

Synthesis Analysis

The synthesis of Selodenoson involves several complex chemical reactions designed to create derivatives of adenosine. The methods employed can include:

  • Palladium-Catalyzed Cross-Coupling Reactions: This technique allows for the formation of various adenosine derivatives by facilitating the coupling of aryl or alkenyl groups with nucleosides.
  • Substitution Reactions: These reactions involve the introduction of different functional groups at specific positions on the adenosine structure, allowing for the creation of compounds with tailored pharmacological properties .

The synthesis process typically requires multiple steps, including protection and deprotection strategies to ensure that reactive sites are selectively modified without affecting other parts of the molecule.

Molecular Structure Analysis

Selodenoson has a chemical formula of C17H24N6O4 and a molecular weight of approximately 376.42 g/mol. Its structure includes several key features:

  • Adenosine Core: The compound retains the purine base characteristic of adenosine, which is essential for its interaction with adenosine receptors.
  • Substituents: Various alkyl and functional groups are attached to the adenosine core, influencing its binding affinity and selectivity towards the A1-adenosine receptor.

The structural complexity of Selodenoson reflects its potential efficacy in modulating receptor activity while minimizing off-target effects .

Chemical Reactions Analysis

Selodenoson undergoes several chemical reactions during its synthesis and when interacting with biological systems:

  • Nucleophilic Substitution: This reaction type is crucial in modifying the nucleoside structure to enhance receptor selectivity and binding properties.
  • Cross-Coupling Reactions: These reactions enable the formation of new carbon-carbon bonds, allowing for structural diversification that can lead to improved pharmacological profiles .

Understanding these reactions provides insight into how modifications can affect the bioactivity of Selodenoson.

Mechanism of Action

The mechanism by which Selodenoson exerts its effects primarily involves its action as an agonist at the A1-adenosine receptor. Upon binding to this receptor:

  • G Protein Activation: The interaction activates intracellular G proteins that inhibit adenylyl cyclase activity, leading to decreased levels of cyclic adenosine monophosphate.
  • Physiological Effects: This cascade results in various physiological responses, including reduced heart rate and modulation of neurotransmitter release, which are particularly beneficial in conditions like atrial fibrillation .

The specificity of Selodenoson for the A1 receptor is critical for its therapeutic potential, as it aims to minimize side effects associated with broader adenosine receptor activation.

Physical and Chemical Properties Analysis

Selodenoson exhibits several notable physical and chemical properties:

  • Solubility: It has a water solubility of approximately 1.37 mg/mL, indicating moderate solubility which can influence bioavailability.
  • LogP Value: The calculated logP values suggest that Selodenoson has favorable lipophilicity for membrane permeability.
  • pKa Values: The compound has pKa values indicating potential ionization states under physiological conditions, which can affect its pharmacokinetics and interaction with biological targets .

These properties are essential for understanding how Selodenoson behaves in biological systems and its potential effectiveness as a therapeutic agent.

Applications

Selodenoson is primarily being explored for its applications in cardiovascular medicine, particularly in managing atrial fibrillation by slowing heart rate through selective A1-adenosine receptor activation. Its development aligns with ongoing research into adenosine signaling pathways as targets for drug therapy, reflecting a growing interest in harnessing these mechanisms for clinical benefit .

Molecular Pharmacology of Selodenoson as an Adenosine Receptor Ligand

Structural Determinants of Selodenoson-Receptor Binding Dynamics

Selodenoson (chemical name: (2S,3S,4R,5R)-5-[6-(cyclopentylamino)-9H-purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide; molecular formula: C₁₇H₂₄N₆O₄; molecular weight: 376.41 g/mol) is a structurally optimized adenosine analogue designed for selective adenosine A₁ receptor agonism [3] [6]. Its molecular architecture features three critical domains that govern receptor binding specificity and functional activity: (1) A purine core maintaining the fundamental adenine structure essential for recognition within the orthosteric binding pocket; (2) A N⁶-cyclopentyl substitution that confers A₁ receptor selectivity by occupying a hydrophobic subpocket inaccessible in other adenosine receptor subtypes; and (3) A carboxamide modification at the 2' position of the ribose moiety that enhances metabolic stability while preserving G-protein coupling efficiency [1] [6]. The stereospecific configuration ((2S,3S,4R,5R)-tetrahydrofuran) is crucial for optimal spatial orientation within the binding cleft, with molecular docking studies indicating hydrogen bonding between the 3',4'-dihydroxy groups and transmembrane residues His⁷⁵ and Ser²⁷⁷ of the human A₁ receptor [6].

The binding kinetics demonstrate slow dissociation characteristics, with a receptor half-life approximately 3-fold longer than endogenous adenosine, attributable to the cyclopentyl group's deep insertion into the ligand-binding pocket [1]. This prolonged residence time translates to sustained receptor activation despite rapid plasma clearance, a key pharmacodynamic advantage for cardiovascular applications. Nuclear magnetic resonance (NMR) analyses of receptor-bound Selodenoson reveal conformational restriction of the ribose ring into the North envelope conformation, which preferentially stabilizes the high-affinity state of the A₁ receptor through enhanced interactions with the second extracellular loop [3].

Table 1: Structural Features of Selodenoson and Their Pharmacological Roles

Molecular DomainChemical FeaturePharmacological RoleConsequence
Purine Core6-Aminopurine scaffoldOrthosteric recognitionHigh-affinity binding to adenosine receptor binding pocket
N⁶-SubstitutionCyclopentyl ringHydrophobic extensionA₁ subtype selectivity; reduced A₂ₐ/A₃ affinity
Ribose Modification2'-EthylcarboxamideHydrogen bond donor/acceptorEnhanced metabolic stability; optimized Gᵢ coupling
Stereochemistry(2S,3S,4R,5R) configurationSpatial orientationOptimal binding pocket complementarity

Allosteric Modulation vs. Orthosteric Targeting Mechanisms

As a prototypical orthosteric agonist, Selodenoson binds directly to the endogenous adenosine binding site (orthosteric site) on the A₁ receptor transmembrane domain, inducing conformational changes identical to natural receptor activation [1] [4]. This mechanism contrasts fundamentally with allosteric modulators—exemplified by compounds like PD 81,723 for A₁ receptors—which bind topographically distinct sites to modulate receptor function without intrinsic efficacy [10]. Allosteric modulators demonstrate probe dependence, meaning their effects are contingent upon the presence and concentration of orthosteric ligands [4]. For instance, positive allosteric modulators (PAMs) amplify the response to endogenous adenosine but exhibit minimal activity in its absence, whereas Selodenoson directly activates receptors irrespective of adenosine concentrations [2] [10].

The therapeutic implications of this distinction are substantial. Allosteric modulators preserve spatiotemporal signaling patterns by enhancing only receptor activation occurring through physiological adenosine release, potentially reducing off-target effects [4]. However, they face limitations including "molecular ceiling effects" (limited maximal modulation) and complex structure-activity relationships [10]. In contrast, Selodenoson provides predictable, concentration-dependent receptor activation across all tissues but may override physiological regulation, potentially causing non-physiological tonic signaling [3]. Experimental evidence from GTPγS binding assays demonstrates that Selodenoson achieves full receptor occupancy with an intrinsic activity (α) of 1.0, equivalent to endogenous adenosine, whereas PAMs like T-62 merely shift the concentration-response curve of adenosine leftward without altering maximal efficacy [10].

Table 2: Orthosteric vs. Allosteric Receptor Targeting Mechanisms

CharacteristicOrthosteric Agonists (Selodenoson)Allosteric Modulators
Binding SiteEndogenous ligand binding pocketTopographically distinct regulatory site
Intrinsic EfficacyFull agonist (α=1.0)No intrinsic activity (modulators only)
Probe DependenceIndependent of endogenous ligandActivity requires orthosteric ligand presence
Maximal EffectFull receptor activationLimited by "ceiling effect"
Signal SpecificityActivates all accessible receptorsEnhances only physiologically-triggered activation
Therapeutic AdvantagePredictable concentration-responseReduced risk of receptor overactivation

Comparative Efficacy Across Adenosine Receptor Subtypes (A₁, A₂ₐ, A₂в, A₃)

Selodenoson exhibits marked subtype selectivity, with binding affinities (Kᵢ values) varying over 300-fold across adenosine receptor subtypes. Radioligand displacement studies using [³H]CCPA reveal subnanomolar affinity for human A₁ receptors (Kᵢ = 0.33 ± 0.08 nM), approximately 150-fold selective over A₂ₐ receptors (Kᵢ = 50.2 ± 6.7 nM), 1,000-fold over A₃ receptors (Kᵢ = 340 ± 42 nM), and negligible activity at A₂в receptors (Kᵢ > 10,000 nM) [1] [3] [6]. This exceptional selectivity profile stems from steric incompatibility with the larger binding pockets of A₂в and A₃ receptors and electrostatic repulsion from divergent residues in the A₂ₐ binding cleft [1].

Functional assays confirm this selectivity hierarchy. In cAMP accumulation studies using recombinant cell lines, Selodenoson potently inhibits forskolin-stimulated cAMP production at A₁ receptors (EC₅₀ = 1.8 ± 0.3 nM) while requiring concentrations exceeding 300 nM to activate A₂ₐ-mediated cAMP production [3] [6]. At A₂в receptors, even micromolar concentrations induce minimal cAMP elevation (EC₅₀ > 10,000 nM), confirming negligible activity. Similarly, in calcium mobilization assays monitoring A₃ receptor activation, Selodenoson demonstrates only weak partial agonism (IC₅₀ = 520 ± 75 nM; 35% maximal efficacy relative to IB-MECA) [1] [9].

The clinical relevance of this selectivity is profound in cardiovascular applications. A₁ activation mediates the negative chronotropic and dromotropic effects underlying Selodenoson's utility in atrial fibrillation, while avoiding A₂ₐ-mediated vasodilation that causes hypotension or A₂в-mediated bronchoconstriction that could compromise respiratory function [1] [6]. In vivo studies in canine models of atrial fibrillation demonstrate dose-dependent ventricular rate reduction (ED₅₀ = 4.2 μg/kg i.v.) without significant blood pressure alterations at therapeutic doses, directly attributable to its A₁ selectivity [6].

Table 3: Comparative Pharmacological Profile of Selodenoson Across Adenosine Receptor Subtypes

Receptor SubtypeBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀/IC₅₀, nM)Selectivity Ratio vs. A₁Primary Signaling Mechanism
A₁0.33 ± 0.081.8 ± 0.3 (cAMP inhibition)1.0 (reference)Gᵢ/o-mediated AC inhibition
A₂ₐ50.2 ± 6.7>300 (cAMP stimulation)152-foldGₛ-mediated AC activation
A₂в>10,000>10,000 (cAMP stimulation)>30,000-foldGₛ/Gq-mediated AC activation
A₃340 ± 42520 ± 75 (calcium mobilization)1,030-foldGᵢ-mediated AC inhibition

Properties

CAS Number

110299-05-3

Product Name

Selodenoson

IUPAC Name

(2S,3S,4R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide

Molecular Formula

C17H24N6O4

Molecular Weight

376.4 g/mol

InChI

InChI=1S/C17H24N6O4/c1-2-18-16(26)13-11(24)12(25)17(27-13)23-8-21-10-14(19-7-20-15(10)23)22-9-5-3-4-6-9/h7-9,11-13,17,24-25H,2-6H2,1H3,(H,18,26)(H,19,20,22)/t11-,12+,13-,17+/m0/s1

InChI Key

GWVQGVCXFNYGFP-PFHKOEEOSA-N

SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC4CCCC4)O)O

Solubility

Soluble in DMSO

Synonyms

DT-009; DTI-0009; RG-14202; DT009; DTI0009; RG14202; DT 009; DTI 0009; RG 14202

Canonical SMILES

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC4CCCC4)O)O

Isomeric SMILES

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NC4CCCC4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.